5-Nitro-2-(propan-2-yl)-1,3,2-dioxaborinane
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Overview
Description
5-Nitro-2-(propan-2-yl)-1,3,2-dioxaborinane: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a six-membered ring structure, which also includes oxygen and nitrogen atoms. The nitro group attached to the ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acid derivatives with nitro-containing precursors under controlled conditions. One common method includes the use of isopropyl alcohol as a solvent and a catalyst to facilitate the formation of the dioxaborinane ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted dioxaborinane derivatives.
Scientific Research Applications
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: In the industrial sector, 5-Nitro-2-(propan-2-yl)-1,3,2-dioxaborinane is used in the synthesis of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(propan-2-yl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. The boron atom within the ring structure can also participate in coordination chemistry, forming complexes with metal ions or other ligands.
Comparison with Similar Compounds
- 5-Nitro-2-(propan-2-yl)pyridine-3-carboxylic acid
- 5-Nitro-2-(propan-2-yl)pyridine-3-thiol
- 5-Nitro-2-(propan-2-yl)-2H-1,2,3,4-tetrazole
Comparison: Compared to these similar compounds, 5-Nitro-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to the presence of the boron atom within its ring structure This imparts distinct chemical properties, such as the ability to form stable complexes with metal ions and participate in unique redox reactions
Properties
CAS No. |
82657-53-2 |
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Molecular Formula |
C6H12BNO4 |
Molecular Weight |
172.98 g/mol |
IUPAC Name |
5-nitro-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H12BNO4/c1-5(2)7-11-3-6(4-12-7)8(9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
UXPTVABKXUWYOJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
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